![molecular formula C18H11Br2NO2 B2669348 6-Bromo-2-[2-(4-bromophenyl)ethenyl]quinoline-4-carboxylic acid CAS No. 926235-74-7](/img/structure/B2669348.png)
6-Bromo-2-[2-(4-bromophenyl)ethenyl]quinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a quinoline derivative, which is a class of compounds that have been extensively studied for their diverse biological activities . The presence of bromine atoms and a carboxylic acid group could potentially make this compound useful in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound includes a quinoline ring, which is a bicyclic compound containing a benzene ring fused to a pyridine ring. It also contains bromine atoms, an ethenyl group, and a carboxylic acid group .Chemical Reactions Analysis
As a brominated compound, it might undergo various substitution reactions. The carboxylic acid group could participate in condensation reactions, and the ethenyl group could potentially undergo addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the carboxylic acid group would likely make this compound acidic and polar .Aplicaciones Científicas De Investigación
Synthesis and Photophysical Properties
Synthesis and Acid-Base Properties : The study by Gavrishova et al. (2015) explores the synthesis of compounds based on 2-styrylquinoline and 6-hydroxynaphthalene-2-carboxylic acid, revealing their photoacid and photobase properties. This research demonstrates the compounds' potential in photophysical applications due to their unique acid-base behaviors under different states (Gavrishova, T. N., Budyka, M. F., Potashova, N. I., & Karpov, O., 2015).
Molecular Structure and Vibrational Studies : Another study by Ulahannan et al. (2015) presents a comprehensive analysis of the molecular structure, vibrational frequencies, and theoretical insights into 2-[(E)-2-(2-bromophenyl)ethenyl]quinoline-6-carboxylic acid. Their work highlights the compound's charge transfer capabilities and its potential as a foundation for new anti-tuberculostic agents through molecular docking studies (Ulahannan, Rajeev T., et al., 2015).
Antimicrobial and Antimalarial Applications
Antimicrobial and Antimalarial Agents : The research by Parthasaradhi et al. (2015) on novel quinoline-based 1,2,3-triazoles underscores their significant antimicrobial and antimalarial activities. Their synthesis pathway and the bioactivity evaluation against P. falciparum showcase the potential of these compounds in therapeutic applications (Parthasaradhi, Y., et al., 2015).
Advanced Material Research
Photophysical Behaviors and Thermal Stability : Padalkar and Sekar (2014) investigated azole-quinoline-based fluorophores, focusing on their synthesis, photophysical behaviors, and thermal stability. The study elucidates the influence of solvent polarity on the emission properties of these compounds, indicating their utility in the development of advanced materials and sensors (Padalkar, Vikas, & Sekar, N., 2014).
Direcciones Futuras
Propiedades
IUPAC Name |
6-bromo-2-[(E)-2-(4-bromophenyl)ethenyl]quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Br2NO2/c19-12-4-1-11(2-5-12)3-7-14-10-16(18(22)23)15-9-13(20)6-8-17(15)21-14/h1-10H,(H,22,23)/b7-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNOVKATCBQWMS-XVNBXDOJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Br2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-[2-(4-bromophenyl)ethenyl]quinoline-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

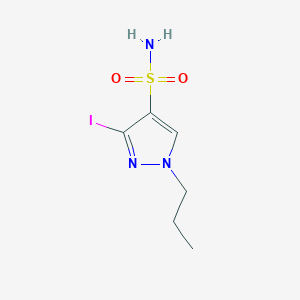
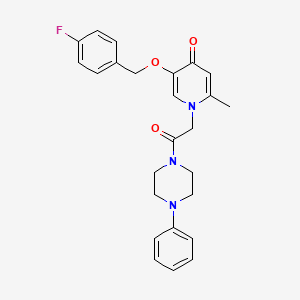

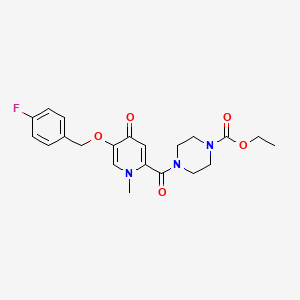
![8-(4-butylphenyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2669275.png)
![2-Methyl-4-(methylsulfanyl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B2669276.png)
![2,5-Dichloro-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2669278.png)
![(5S,7R)-N-(Cyanomethyl)-2-(2-methoxyethyl)-5,7-dimethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2669280.png)

![1-Methyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2669284.png)
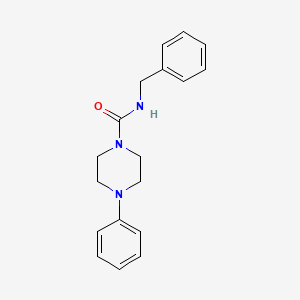
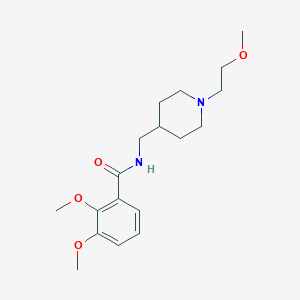
![N-1,3-benzodioxol-5-yl-2-[(8-chloro-6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2669287.png)
